
N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DASA-58 and is known for its unique chemical structure and properties. In
Applications De Recherche Scientifique
Electrochemical Properties and Charge Transfer
A study detailed the synthesis and electrochemical behavior of compounds related to N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, demonstrating their unusual electrochemistry and charge transfer properties. These compounds exhibited three single-electron reduction and one two-electron oxidation waves, highlighting their potential in understanding electron transfer mechanisms (Perepichka et al., 2002).
Development of Selective Receptor Antagonists
Another research effort focused on developing potent and selective antagonists for the UTP-activated P2Y4 receptor based on an anthraquinone scaffold, showcasing the compound's selectivity and its potential as a tool for studying this scarcely investigated receptor (Rafehi et al., 2017).
Catalytic Applications
The catalytic application of related sulfonamide compounds in the synthesis of xanthene derivatives under neutral media was also explored. This study suggests the versatility of these compounds in catalyzing reactions that contribute to organic synthesis methodologies (Khazaei et al., 2016).
Electrochemiluminescence in Aqueous Medium
Research into hydrophilic diarylanthracenes, related to this compound, demonstrated their solubility in water and potential for stable electrochemiluminescence (ECL) emission in aqueous media. This opens avenues for their application in bioanalytical and sensing technologies (Natarajan & Schmittel, 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as amitraz, target the octopamine receptors of insects . Octopamine receptors are a class of G-protein coupled receptors (GPCRs) in invertebrates, including insects .
Mode of Action
Related compounds like amitraz have been found to have an insect repellent effect, work as an insecticide, and also as a pesticide synergist . Its effectiveness is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . Therefore, it leads to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
Similar compounds like amitraz affect the alpha-adrenergic and octopamine receptors in the central nervous system of insects . This interaction disrupts normal neurotransmission, leading to overexcitation, paralysis, and death .
Pharmacokinetics
It is known that most animal species, including humans, can metabolize similar compounds like amitraz rapidly to form six metabolites during biotransformation .
Result of Action
Similar compounds like amitraz lead to overexcitation, paralysis, and death in insects .
Action Environment
It is known that environmental factors can influence the effectiveness of similar compounds like amitraz .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-7-10-20(14(2)11-13)23-28(26,27)15-8-9-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZJHWXDWCMIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

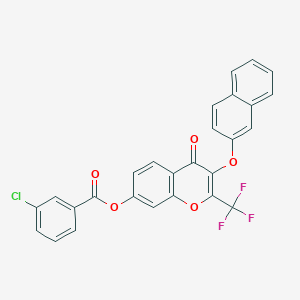
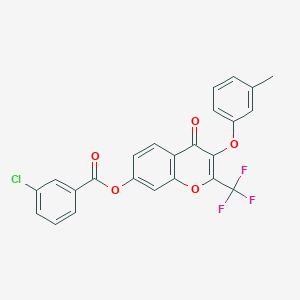

![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)
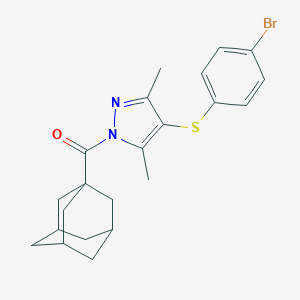

![benzyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375081.png)
![dimethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375082.png)
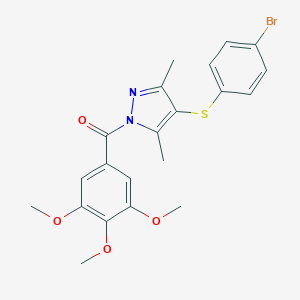
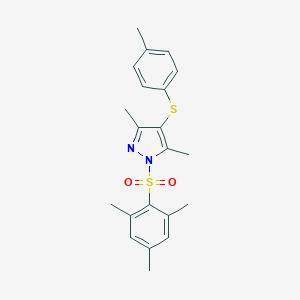
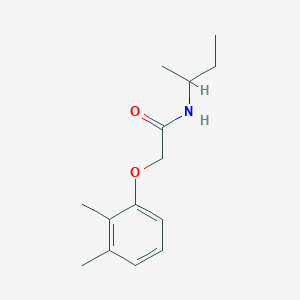
![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)

![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)